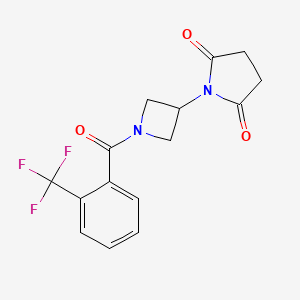
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H13F3N2O3 and its molecular weight is 326.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C14H11F3N2O3 with a molecular weight of 344.31 g/mol. The structure includes an azetidine ring and a pyrrolidine-2,5-dione moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F3N2O3 |
| Molecular Weight | 344.31 g/mol |
| CAS Number | 2326702-04-7 |
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets within cancer cells. The trifluoromethyl group may facilitate cellular uptake by enhancing membrane permeability, allowing the compound to reach intracellular targets effectively. The azetidinyl and pyrrolidine moieties may interact with enzymes or receptors involved in cell proliferation and apoptosis pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), MCF-7 (breast cancer).
- Cytotoxicity : The IC50 values indicate effective cytotoxic activity, particularly notable in Jurkat cells with an IC50 of approximately 4.64±0.08μM .
Additionally, these compounds have demonstrated the ability to induce cell cycle arrest in the sub-G1 phase, indicating potential apoptotic mechanisms.
Antiangiogenic Activity
The compound has also been evaluated for its antiangiogenic properties using the chick chorioallantoic membrane (CAM) assay. Results indicate a significant reduction in blood vessel formation within tumor tissues, suggesting that it may inhibit angiogenesis—an essential process for tumor growth and metastasis .
Study Overview
A comprehensive study involving structural optimization of similar compounds led to the identification of promising anticancer agents. The findings suggest that modifications to the azetidine and pyrrolidine structures can enhance biological activity while reducing toxicity.
| Study Aspect | Findings |
|---|---|
| Cytotoxicity Assay | Effective against multiple cancer types |
| Cell Cycle Analysis | Induced sub-G1 phase arrest |
| Docking Studies | Promising binding affinities with MMP-2 and MMP-9 |
Propriétés
IUPAC Name |
1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-4-2-1-3-10(11)14(23)19-7-9(8-19)20-12(21)5-6-13(20)22/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVJSDUFTYPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














